molecular formula C8H5BrClF3 B1369541 2-Chloro-6-(trifluoromethyl)benzyl bromide CAS No. 886500-26-1

2-Chloro-6-(trifluoromethyl)benzyl bromide

Cat. No.: B1369541
CAS No.: 886500-26-1
M. Wt: 273.48 g/mol
InChI Key: FSQANOAIVKWIEU-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of a benzene ring substituted with bromomethyl, chloro, and trifluoromethyl groups The molecular formula of this compound is C8H6BrClF3, and it has a molecular weight of approximately 27349 g/mol

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The bromomethyl group in 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or modification of protein function .

Cellular Effects

The effects of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism. Additionally, 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene has been shown to affect the function of ion channels and transporters, impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that modify enzyme function. Additionally, the trifluoromethyl group in 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene enhances its lipophilicity, facilitating its interaction with lipid membranes and membrane-bound proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene has been associated with persistent oxidative stress and alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene can induce significant toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the overall metabolic flux and levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene within cells and tissues are influenced by its lipophilic nature. The compound can readily diffuse across lipid membranes and accumulate in lipid-rich compartments. It may also interact with specific transporters and binding proteins that facilitate its cellular uptake and distribution. The localization of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene within cells can impact its biological activity and function .

Subcellular Localization

The subcellular localization of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene is primarily within lipid membranes and organelles such as the endoplasmic reticulum and mitochondria. The compound’s lipophilicity allows it to integrate into membrane structures, where it can interact with membrane-bound proteins and influence their function. Additionally, post-translational modifications and targeting signals may direct 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene to specific cellular compartments, affecting its activity and role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 1-chloro-3-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)benzyl bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)benzyl bromide has several scientific research applications:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring trifluoromethyl groups for enhanced bioactivity and metabolic stability.

    Agrochemicals: It can be utilized in the development of pesticides and herbicides due to its ability to interact with biological targets.

    Materials Science: The compound’s unique chemical properties make it suitable for the synthesis of advanced materials, including polymers and coatings with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethyl)benzene
  • 2-Chloro-1-(trifluoromethyl)benzene
  • 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene

Uniqueness

2-Chloro-6-(trifluoromethyl)benzyl bromide is unique due to the combination of bromomethyl, chloro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various chemical syntheses. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is particularly advantageous in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQANOAIVKWIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590642
Record name 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-26-1
Record name 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)benzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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